molecular formula C18H28N2O5 B13834747 ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate

Cat. No.: B13834747
M. Wt: 352.4 g/mol
InChI Key: JSPQCKZOXNWHSV-UHFFFAOYSA-N
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Description

This compound is a synthetic heterocyclic derivative featuring a pyrrolo[1,2-a]azocine core, a bicyclic system fused with a seven-membered azocine ring. Key functional groups include:

  • A tert-butoxycarbonylamino (BOC) group at position 6, which serves as a protective moiety for amines in synthetic chemistry.
  • An ethyl carboxylate ester at position 3, enhancing solubility and reactivity.
  • A 5-oxo (keto) group contributing to hydrogen-bonding interactions and conformational rigidity.

Properties

IUPAC Name

ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5/c1-5-24-16(22)14-11-10-12-8-6-7-9-13(15(21)20(12)14)19-17(23)25-18(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPQCKZOXNWHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2N1C(=O)C(CC=CC2)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate typically involves multiple steps, including the formation of the pyrrolo[1,2-a]azocine ring system and the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce ketones or other functional groups to alcohols or other reduced forms.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study biological processes and interactions. Its ability to interact with specific proteins or enzymes makes it valuable for investigating cellular mechanisms and pathways.

Medicine

In medicine, (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various industrial applications, including the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,6S,10aR)-Ethyl 6-((tert-butoxycarbonyl)amino)-5-oxo-1,2,3,5,6,7,10,10a-octahydropyrrolo[1,2-a]azocine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Heterocyclic Esters
Compound Name Core Structure Functional Groups Molecular Weight (g/mol) Reference
Target Compound Pyrrolo[1,2-a]azocine BOC-amino, ethyl ester, keto ~434.5 (estimated) N/A
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate Thiazolo[3,2-a]pyrimidine Ethyl ester, keto, benzylidene, trimethoxy 494.55
2-Amino-6-(pyrazolyl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) Pyran Cyano, amino, hydroxy ~350 (estimated)

Key Observations:

  • Heterocyclic Core Differences : The target compound’s pyrroloazocine system (7-membered azocine fused to pyrrole) offers greater conformational flexibility compared to thiazolo-pyrimidine (6-membered pyrimidine fused to thiazole) or pyran derivatives .
  • Functional Group Impact: The BOC group in the target compound enhances steric protection of the amino group, unlike the unprotected amino/hydroxy groups in pyran derivatives .
Table 2: Reaction Conditions for Ester Derivatives
Compound Class Solvent Catalyst Reflux Time Yield (%) Reference
Pyran derivatives 1,4-dioxane Triethylamine 6 hours Moderate
Thiazolo-pyrimidines Not specified None Not reported High

Comparison:

  • The target compound likely shares synthetic challenges with pyran derivatives (e.g., prolonged reflux for cyclization), though its bicyclic core may require stricter temperature control to avoid ring strain .

Physicochemical Properties

  • Lumping Strategy Relevance : Organic compounds with similar ester/keto groups (e.g., thiazolo-pyrimidine and pyran derivatives ) may be grouped under surrogate categories for environmental modeling due to shared hydrophobicity or degradation pathways .
  • Crystallographic Behavior : The ethyl carboxylate group in the target compound may exhibit hydrogen-bonding patterns akin to thiazolo-pyrimidine derivatives, which form intermolecular interactions via keto and ester oxygens .

Environmental and Regulatory Considerations

While the provided evidence lacks toxicity data for the target compound, revisions in TRI reports for metal compounds (e.g., zinc, lead) highlight the importance of accurate environmental tracking for synthetic esters .

Biological Activity

Ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that compounds related to the pyrrolo[1,2-a]azocine structure exhibit notable antimicrobial activity. Ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo derivatives have shown effectiveness against various bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or inhibition of essential enzymes.

Anticancer Activity

The compound has been evaluated for its anticancer properties in several studies. It has demonstrated significant anti-proliferative effects against a range of cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against human leukemia and prostate cancer cell lines.
  • IC50 Values : Results indicated IC50 values in the low micromolar range (0.08–0.41 μM), suggesting potent growth inhibition .

The mechanism by which this compound exerts its anticancer effects includes:

  • Cell Cycle Arrest : Induction of G2/M phase arrest in cancer cells.
  • Apoptosis : Activation of apoptotic pathways through mitochondrial depolarization and reactive oxygen species (ROS) generation.
  • Enzyme Inhibition : Interaction with specific enzymes involved in cell proliferation .

Comparative Analysis

The biological activity of ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo derivatives can be compared to other similar compounds:

Compound TypeBiological ActivityNotable Features
Pyrrolo[1,2-a]indolesAntitumor and antimicrobialSimilar fused ring system
AzocinesVarying biological propertiesDifferent substituents influence activity
Other pyrrole derivativesDiverse biological activitiesStructure-dependent effects on enzyme interactions

Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of pyrrolo[1,2-a]azocine derivatives, ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo was highlighted for its selective toxicity towards cancer cells with minimal effects on normal lymphocytes . This selectivity is crucial for therapeutic applications.

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism of action revealed that the compound could effectively inhibit specific kinases involved in cancer progression. The binding affinity was assessed using molecular docking studies, which indicated strong interactions with target proteins .

Research Findings

Recent findings emphasize the potential of ethyl 6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo derivatives as therapeutic agents:

  • Antitumor Activity : Potent antitumor activity observed across multiple cancer cell lines.
  • Safety Profile : Low toxicity levels in human peripheral blood lymphocytes suggest a favorable safety profile .
  • Further Exploration : Encouragement for further exploration into structural modifications to enhance potency and selectivity.

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